molecular formula C10H5Cl3N2 B6593470 3-Chloro-6-(3,4-dichlorophenyl)pyridazine CAS No. 58059-30-6

3-Chloro-6-(3,4-dichlorophenyl)pyridazine

Cat. No.: B6593470
CAS No.: 58059-30-6
M. Wt: 259.5 g/mol
InChI Key: MIZBDHFLBBSBFA-UHFFFAOYSA-N
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Description

3-Chloro-6-(3,4-dichlorophenyl)pyridazine (CAS 58059-30-6) is a high-purity chemical compound offered as a solid for research applications . This pyridazine derivative features multiple chlorine atoms, making it a versatile and valuable synthetic intermediate or building block in medicinal chemistry and materials science research. With a molecular formula of C10H5Cl3N2 and a molecular weight of 259.52 g/mol, it is characterized by its specific structure which can be represented by the SMILES code ClC1=CC=C(C2=NN=C(Cl)C=C2)C=C1Cl . As a key scaffold, this compound is useful for constructing more complex molecules through various cross-coupling reactions and nucleophilic substitutions, particularly at the reactive chlorinated sites on the pyridazine ring and the phenyl ring. Researchers can leverage this compound in the synthesis of potential pharmaceutical candidates, agrochemicals, and other functional organic materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended that the product be stored under cold-chain conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(3,4-dichlorophenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-7-2-1-6(5-8(7)12)9-3-4-10(13)15-14-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZBDHFLBBSBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344646
Record name 3-chloro-6-(3,4-dichlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58059-30-6
Record name 3-chloro-6-(3,4-dichlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Chloro 6 3,4 Dichlorophenyl Pyridazine and Its Structural Analogues

De Novo Synthetic Pathways to 3-Chloro-6-(3,4-dichlorophenyl)pyridazine

De novo synthesis refers to the construction of the pyridazine (B1198779) ring system from acyclic precursors. These methods are fundamental for accessing the core scaffold and installing the desired substitution patterns from the outset.

The most direct syntheses of 6-substituted-3-chloropyridazines involve the cyclization of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) source, followed by halogenation. The regioselectivity of the initial cyclization is crucial for ensuring the correct placement of substituents on the pyridazine ring.

A common and effective pathway begins with the reaction between a substituted acetophenone (B1666503) and a glyoxylic acid derivative, followed by treatment with hydrazine hydrate (B1144303) to yield a 6-substituted phenyl-3(2H)-pyridazinone. acs.org This pyridazinone intermediate is then chlorinated to afford the target 3-chloro-6-substituted phenyl pyridazine. acs.org The chlorination is typically achieved by refluxing the pyridazinone with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). acs.orggoogle.com This two-step sequence—cyclocondensation followed by chlorination—is a robust method for producing compounds like this compound.

Modern advancements in heterocyclic chemistry have introduced more sophisticated regioselective cyclization methods. These include:

Inverse Electron-Demand Aza-Diels-Alder Reactions: The reaction of electron-deficient dienes, such as 1,2,4,5-tetrazines, with various dienophiles (e.g., alkynyl sulfides or silyl (B83357) enol ethers) provides a highly regioselective route to functionalized pyridazines following the extrusion of dinitrogen. organic-chemistry.orgrsc.orgelsevierpure.com

Catalyst-Free [4+2] Cycloaddition-Elimination: Reactions between α-halogeno hydrazones and enaminones can proceed under mild, catalyst-free conditions to deliver highly substituted pyridazine derivatives with remarkable regioselectivity. rsc.org

Metal-Catalyzed Cyclizations: Copper-promoted 6-endo-trig cyclization of readily accessible β,γ-unsaturated hydrazones is an efficient method for synthesizing 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org

For halogenation, while traditional reagents like POCl₃ and PCl₅ are effective, newer protocols offer milder conditions and improved selectivity. google.com For instance, regioselective halogenation of some heterocyclic systems has been achieved using hypervalent iodine(III) reagents in conjunction with potassium halide salts, which can offer an environmentally benign alternative. nih.gov

Carboxylic acids and their derivatives are versatile starting materials for building the pyridazine scaffold. The classic Paal-Knorr synthesis of pyridazines involves the condensation of a γ-ketoacid (a 1,4-dicarbonyl compound) with hydrazine. For the synthesis of this compound, a suitable precursor would be 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. This γ-ketoacid can be cyclized with hydrazine to form 6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone, which is then oxidized to the corresponding pyridazinone and subsequently chlorinated.

A more direct route utilizes glyoxylic acid as a C2 synthon. acs.org The reaction of 3,4-dichloroacetophenone with glyoxylic acid, followed by cyclocondensation with hydrazine, directly furnishes 6-(3,4-dichlorophenyl)-3(2H)-pyridazinone. acs.org This intermediate is then converted to the final product via chlorination. Other pyridazine carboxylic acid derivatives, such as 3,6-dichloropyridazine-4-carboxylic acid, can also serve as versatile building blocks for further elaboration. sigmaaldrich.com

The general synthetic approach is outlined below:

Condensation: Reaction of a ketone (e.g., 3,4-dichloroacetophenone) with a carboxylic acid derivative (e.g., glyoxylic acid).

Cyclization: Addition of hydrazine hydrate to the resulting intermediate to form the pyridazinone ring. acs.org

Chlorination: Treatment of the pyridazinone with phosphorus oxychloride to yield the final 3-chloro-6-arylpyridazine. acs.orggoogle.com

Modular Synthetic Strategies for Substituted Pyridazines and Pyridazinones

Modular strategies allow for the late-stage diversification of a common heterocyclic core, enabling the rapid generation of analogue libraries. These approaches are particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing halogenated pyridazines. nih.gov The chlorine atom at the 3-position of this compound is activated by the adjacent ring nitrogen and can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups.

The reactivity of halopyridazines in SNAr reactions is well-documented. Studies on tetrachloropyridazine have shown that substitution with amines occurs selectively at the 4-position, which is para to a ring nitrogen, highlighting the strong directing effect of the nitrogen atoms. researchgate.net The mechanism of these reactions can be complex, proceeding via a classic addition-elimination (SN(AE)) pathway involving a Meisenheimer intermediate or, in some cases, a concerted process. nih.govwur.nlrsc.org In certain reactions with nucleophiles like potassium amide, ring-opening and ring-closing (ANRORC) mechanisms have also been observed. wur.nl

The SNAr reaction on a 3-chloropyridazine (B74176) scaffold with various nucleophiles provides access to a wide array of derivatives.

Interactive Table: Examples of Nucleophilic Aromatic Substitution on Pyridazine Scaffolds

Nucleophile Reagent Example Product Type
Oxygen Sodium Methoxide 3-Alkoxypyridazine
Nitrogen Ammonia, Hydrazine, Amines 3-Aminopyridazine, 3-Hydrazinopyridazine
Sulfur Sodium Thiophenoxide 3-(Arylthio)pyridazine
Carbon Grignard Reagents, Organolithiums 3-Alkyl/Arylpyridazine (via cross-coupling)

The aza-Diels-Alder reaction provides a convergent and modular approach to constructing the pyridazine ring. acs.org This strategy typically involves an inverse electron-demand [4+2] cycloaddition, where an electron-poor aza-diene reacts with an electron-rich dienophile. organic-chemistry.org

A prominent example is the reaction of 1,2,4,5-tetrazines with various alkynes or alkenes. organic-chemistry.org The cycloaddition is followed by a retro-Diels-Alder reaction that expels a molecule of dinitrogen (N₂), leading to the aromatic pyridazine ring. This methodology offers high regioselectivity, which is controlled by the electronic and steric properties of the substituents on both the tetrazine and the dienophile. rsc.orgorganic-chemistry.org

For instance, the reaction of 1,2,3-triazines with 1-propynylamines serves as a highly regioselective method for synthesizing 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.org This modular approach allows for the combination of different substituted triazines and dienophiles to rapidly assemble a library of pyridazine analogues. While some strategies using dienophiles like oximino ethers have been developed for pyridine (B92270) synthesis, the principles can be extended to pyridazine formation. researchgate.netnih.gov

In modern drug discovery, modifying a lead compound's core structure (scaffold hopping) or replacing functional groups with others that have similar physicochemical properties (bioisosteric replacement) are key strategies for optimizing drug-like properties and exploring new intellectual property space. nih.gov The pyridazine ring is an attractive scaffold for such approaches due to its chemical stability, synthetic accessibility, and ability to engage in key hydrogen bonding interactions. acs.orgresearchgate.net

Scaffold Hopping: This involves replacing the central molecular framework of a known active compound with a different scaffold, like pyridazine, while retaining the original pharmacophoric groups. For example, researchers have successfully used scaffold hopping to design novel JNK1 inhibitors by expanding a pyrazole (B372694) ring into a pyridazine ring. acs.org Similarly, pyridazine-based urea (B33335) derivatives have been designed via scaffold hopping as potent VEGFR-2 inhibitors. researchgate.net

Bioisosteric Replacement: This strategy involves the substitution of atoms or groups within a molecule with other moieties that possess similar steric and electronic features, with the goal of improving potency, selectivity, or pharmacokinetic profiles. nih.gov The pyridazine nucleus itself is considered a bioisostere of other aromatic systems. researchgate.netmdpi.com Furthermore, substituents on the pyridazine ring can be readily exchanged. For instance, an amide linker in a lead compound was replaced by hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties in a series of 3,6-disubstituted pyridazine derivatives to modulate biological activity. acs.org

These design strategies underscore the versatility of the pyridazine scaffold in medicinal chemistry, allowing for the systematic exploration of chemical space to develop novel therapeutic agents. researchgate.netmdpi.com

Preparation and Derivatization of Pyridazine Building Blocks

The synthesis of functionalized pyridazines such as this compound relies heavily on the strategic use of pre-functionalized building blocks and advanced chemical transformations. The following sections detail the critical role of dihalopyridazines, the synthesis of diverse halogenated analogues, and the preparation of essential pyridazinone precursors.

Strategic Role of Dihalopyridazines as Synthetic Intermediates

Dihalopyridazines, especially 3,6-dichloropyridazine (B152260), are cornerstone intermediates in the synthesis of a wide array of pyridazine derivatives. google.comgoogle.comchemicalbook.com Their importance stems from the differential reactivity of the two chlorine atoms, which allows for selective functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions. arkat-usa.org This sequential reactivity enables the controlled and stepwise introduction of various substituents, providing a modular approach to complex pyridazine-based molecules.

The synthesis of 3,6-dichloropyridazine itself is typically achieved from maleic hydrazide (pyridazine-3,6-diol) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride. google.comgoogle.comchemicalbook.com This precursor is readily available from the reaction of maleic anhydride (B1165640) with hydrazine hydrate. google.com The reactivity of 3,6-dichloropyridazine allows one of the chloro-substituents to be displaced by a nucleophile, such as a piperidine (B6355638) or a piperazine, leaving the second chloro-substituent available for subsequent transformations. arkat-usa.org This two-step functionalization is a key strategy for creating diverse libraries of pyridazine compounds.

PrecursorReagent(s)ProductApplicationReference
Maleic HydrazidePOCl₃3,6-DichloropyridazineVersatile synthetic intermediate chemicalbook.com
3,6-DichloropyridazineHydrazine Hydrate3-Chloro-6-hydrazinopyridazineIntermediate for fused heterocycles arkat-usa.org
3,6-Dichloropyridazine1-[3-(trifluoromethyl)phenyl]piperazine3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazinePrecursor for further derivatization chemicalbook.com

Synthesis of Diverse Halogenated Pyridazine Analogues

The synthesis of the target compound, This compound , exemplifies a common strategy where a pyridazinone precursor is converted to its corresponding chloropyridazine. Specifically, 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one can be refluxed with phosphorus oxychloride (POCl₃) to yield this compound with a reported yield of 60%. nih.gov This method is widely applicable for the conversion of various 6-arylpyridazinones into their 3-chloro-6-aryl-pyridazine derivatives. nih.govrsc.orgmasterorganicchemistry.com

A primary method for introducing aryl groups, such as the 3,4-dichlorophenyl moiety, onto the pyridazine core is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly prevalent, reacting a halogenated pyridazine with an appropriate arylboronic acid. researchgate.netsemanticscholar.org For instance, 3,6-dichloropyridazine can be selectively coupled with various arylboronic acids to form 3-chloro-6-arylpyridazines. The selectivity of these reactions can often be controlled by the choice of palladium catalyst and ligands, allowing for the targeted synthesis of specific isomers. nih.govresearchgate.net This powerful C-C bond-forming reaction tolerates a wide range of functional groups, making it a cornerstone of modern heterocyclic chemistry. researchgate.netresearchgate.net

Halogenated PyridazineCoupling PartnerCatalyst/LigandProductYieldReference
4-Bromo-6-chloro-3-phenylpyridazinePhenylboronic acidPd(PPh₃)₄6-Chloro-3,4-diphenylpyridazineN/A researchgate.net
3,5-DichloropyridazinePhenylboronic acidPd(OAc)₂ / DPPF3-Chloro-5-phenylpyridazine>95% researchgate.net
3,5-DichloropyridazinePhenylboronic acidPd(OAc)₂ / QPhos5-Chloro-3-phenylpyridazine83% researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivativesGood semanticscholar.org

Methodologies for the Preparation of Pyridazinone Frameworks

Pyridazinone frameworks are crucial synthetic precursors for halogenated pyridazines like the title compound. nih.gov These heterocycles can be synthesized through several reliable methods, most commonly involving the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives.

The precursor for this compound, 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one , is synthesized by reacting a β-aroylpropionic acid derivative with hydrazine hydrate in boiling butanol. nih.gov This cyclocondensation reaction is a fundamental and widely used approach for constructing the pyridazinone ring system. The resulting pyridazinone can then be subjected to chlorination as described previously. Diverse pharmacologic activities have been reported for compounds containing the 3(2H)-pyridazinone framework. organic-chemistry.org

Another key synthetic route involves the reaction of maleic anhydride with hydrazine hydrate to produce pyridazine-3,6-diol (also known as maleic hydrazide), which exists in the more stable pyridazinone tautomeric form. google.com This intermediate is central to the large-scale production of 3,6-dichloropyridazine. google.comgoogle.com

Reactant 1Reactant 2ConditionsProductReference
4-Oxo-2-(4-antipyrinyl)-butanoic acid derivativeHydrazine hydrateButanol, reflux6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one nih.gov
Maleic anhydrideHydrazine hydrateHCl, reflux3,6-dihydroxypyridazine (Maleic hydrazide) google.com
3,6-DichloropyridazinePhenylpiperazine/Morpholine derivativesEthanol, then Acetic Acid, heat6-(Substituted)-3(2H)-pyridazinone organic-chemistry.org

Structure Activity Relationship Sar Elucidation for 3 Chloro 6 3,4 Dichlorophenyl Pyridazine and Its Bioactive Congeners

Systematic Investigation of Halogenation Patterns on Pharmacological Efficacy

The presence and positioning of halogen atoms on both the pyridazine (B1198779) and phenyl rings are critical determinants of a molecule's biological activity. Halogens influence factors such as lipophilicity, metabolic stability, and the capacity to form specific interactions like halogen bonds with target proteins.

Research into related heterocyclic scaffolds demonstrates the profound impact of halogenation. For instance, in series of 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones, which share the 6-arylpyridazine core, the nature and position of substituents on the phenyl ring significantly modulate anticancer activity. A systematic analysis reveals that specific halogen patterns can enhance potency. For example, the substitution pattern on the phenyl ring is a key determinant of the growth inhibition (GI₅₀) values against various cancer cell lines. While a direct systematic study on 3-Chloro-6-(3,4-dichlorophenyl)pyridazine is not extensively published, data from analogous series provide clear evidence of the importance of the halogenation pattern.

In one such analogous series of pyridazinones, the compound featuring a 4-chlorophenyl group (analogous to a single chlorine on the phenyl ring) exhibited potent activity. The introduction of a second halogen, as in the 3,4-dichloro configuration, often serves to fine-tune electronic properties and steric bulk, which can lead to enhanced binding affinity or altered selectivity profiles. The chlorine atom at the 3-position of the pyridazine ring is also a crucial feature, acting as a key synthetic handle for further derivatization and as an important interaction point within a biological target.

Table 1: Illustrative Impact of Phenyl Ring Substitution on Anticancer Activity in a 6-Aryl-pyridazinone Series

Compound IDR (Substitution on Phenyl Ring)GI₅₀ (SR Leukemia) (µM)
2a H>100
2b 4-CH₃1.05
2d 4-Cl0.23
2h 4-NO₂<0.1

Note: Data is derived from a study on 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones to illustrate the principle of halogen impact on efficacy. nih.gov The SR leukemia cell line is used as an example.

This data underscores that electron-withdrawing groups, particularly halogens like chlorine, at the para-position of the phenyl ring can lead to a substantial increase in potency. The superior activity of the 4-nitro derivative further suggests that strong electron-withdrawing characteristics are favorable for this particular biological target. nih.gov

Stereoelectronic Effects of Aryl and Heteroaryl Substituents on Molecular Interactions

The electronic landscape of the molecule, governed by its substituents, dictates its non-covalent interactions with a biological target. The pyridazine ring itself is an electron-deficient heterocycle, a property that influences its ability to participate in π-stacking and hydrogen bonding. mdpi.com The two adjacent nitrogen atoms in the pyridazine ring create a distinct dipole moment and can act as hydrogen bond acceptors, a feature that is gainfully applied in drug design.

In related series, substitutions on the aryl ring have been shown to be critical for activity. For example, in a class of 6-aryl-6H-pyrrolo[3,4-d]pyridazine ligands, substitutions on the aryl moiety were generally found to diminish binding affinity to the α2δ subunit of voltage-gated calcium channels. This suggests that the unsubstituted or specifically substituted phenyl ring is optimal for fitting into the target's binding pocket.

The introduction of different aryl or heteroaryl groups in place of the 3,4-dichlorophenyl ring would be expected to significantly alter activity. For instance, replacing the phenyl ring with a pyridine (B92270) ring introduces an additional hydrogen bond acceptor and changes the electrostatic potential map of the entire molecule, potentially leading to new interactions with the target protein.

Correlation of Molecular Conformation and Planarity with Biological Target Recognition

The three-dimensional arrangement of a molecule is paramount for its ability to bind to a biological target. For many enzyme inhibitors and receptor ligands, a relatively planar conformation is essential for optimal fitting into the binding site, allowing for effective π-π stacking interactions with aromatic amino acid residues.

In many classes of pyridazine-based inhibitors, a co-planar arrangement between the central pyridazine ring and the flanking aryl or heteroaryl substituents is a key feature for high-potency binding. This planarity is often stabilized by intramolecular interactions. For example, X-ray crystallography of some bioactive pyridazine derivatives has confirmed that a planar conformation allows for optimal presentation of key pharmacophoric features to the target protein.

The bond connecting the dichlorophenyl group to the pyridazine ring allows for rotation, meaning the molecule can exist in various conformations. The energetic preference for a planar or near-planar conformation is influenced by the steric and electronic nature of the substituents. The presence of two chlorine atoms on the phenyl ring can influence the preferred dihedral angle between the two rings. Computational modeling and conformational analysis are crucial tools to understand the likely bioactive conformation. Studies on biaryl systems often show that a twisted conformation can lead to a dramatic loss of activity if planarity is required for binding.

Table 2: Torsional Angles and Planarity in Related Bioactive Heterocycles

Compound ClassKey Torsional AngleObservationImplication for Activity
Thieno[3,2-c]pyridine InhibitorsDihedral angle between amide and heterocyclic coreNear-planar arrangement observed in co-crystal structurePlanarity is crucial for optimal hinge-binding in kinases
Imidazo[1,2-b]pyridazine DerivativesDihedral angle between amide and core heterocycleA small dihedral angle (-2.32°) indicates near planarityStabilized planar conformation enhances target engagement

Note: This table presents data from related heterocyclic systems to illustrate the general principle of planarity in target recognition.

Principles of Rational Drug Design Derived from SAR Analysis

The structure-activity relationships elucidated for the 3-chloro-6-arylpyridazine scaffold provide clear principles for rational drug design. The goal is to leverage this understanding to design next-generation molecules with improved potency, selectivity, and pharmacokinetic properties.

Halogen Substitution as a Tool for Potency Enhancement : The SAR data consistently points to the importance of halogenation. The 3,4-dichloro substitution on the phenyl ring appears to be a favorable pattern. Future design efforts could explore other di-halogenation patterns (e.g., 2,4-dichloro, 3,5-dichloro) or the introduction of other halogens like bromine or fluorine to modulate lipophilicity and explore potential halogen bonding interactions within the target site. The chlorine at the 3-position of the pyridazine is a key interaction point and a valuable site for synthetic modification.

Bioisosteric Replacement and Scaffold Hopping : The 3,4-dichlorophenyl group can be considered a key pharmacophore. This moiety could be replaced with bioisosteres—different functional groups with similar steric and electronic properties—to probe the binding pocket for additional interactions. For example, replacing the phenyl ring with a thiophene (B33073) or pyridine could alter the molecule's properties while maintaining key binding interactions. Similarly, the pyridazine core itself can be part of a "scaffold hopping" strategy, where it is replaced by other heterocycles to discover novel intellectual property with potentially superior properties.

Conformational Constraint : Given the importance of planarity for activity in many related series, a key design strategy is to rigidify the molecule to lock it into its bioactive conformation. This can be achieved by introducing chemical bridges to link the pyridazine and phenyl rings, thereby reducing the entropic penalty upon binding and potentially increasing potency.

By integrating these principles, medicinal chemists can move beyond trial-and-error and systematically design improved molecules based on the foundational SAR of the this compound template.

Computational Chemistry and Advanced Molecular Modeling Investigations

Applications of Density Functional Theory (DFT) in Molecular Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of the electronic structure and properties of molecules. nih.gov By calculating the electron density, DFT methods can determine a molecule's geometry, energy, and other key chemical characteristics. For molecules in the pyridazine (B1198779) class, DFT has been employed to elucidate structure, stability, and reactivity. acs.orgresearchgate.net

Quantum chemical calculations, particularly using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), are fundamental for determining the most stable three-dimensional conformation of a molecule, a process known as geometric optimization. researchgate.netliberty.edu For derivatives of pyridazine, these calculations help establish the precise bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic compounds demonstrate that the optimized geometric parameters calculated via DFT are often in good agreement with experimental data obtained from X-ray diffraction. google.comrlavie.com

Furthermore, DFT is instrumental in predicting vibrational spectra (Infrared and Raman). nih.gov Theoretical calculations can assign specific vibrational frequencies to the corresponding molecular motions, such as the stretching and bending of C-H, C=N, and C-Cl bonds. For example, in studies of 3,6-dichloropyridazine (B152260), a related precursor, vibrational spectra have been analyzed to understand its fundamental frequencies. nih.govnih.gov This theoretical assignment is crucial for interpreting experimental spectroscopic data and confirming the molecular structure.

Table 1: Representative Theoretical Vibrational Frequencies for Related Pyridazine Structures

This table is illustrative, based on typical values for related compounds, as specific experimental data for 3-Chloro-6-(3,4-dichlorophenyl)pyridazine was not found.

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
C-H Stretching (Aromatic) 3100 - 3000
C=N Stretching (Pyridazine Ring) 1650 - 1550
C=C Stretching (Aromatic Rings) 1600 - 1450
C-Cl Stretching 850 - 550

In Silico Molecular Docking and Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a larger protein receptor. This method is vital for predicting the biological activity of compounds. nih.govnih.gov

For compounds like this compound, molecular docking can be used to predict their binding affinity and mode of interaction within the active site of a target protein. The process involves placing the ligand into the binding site in various conformations and scoring them based on factors like electrostatic and van der Waals interactions. The resulting binding energy values (often expressed in kcal/mol) provide an estimate of the ligand's potency.

Studies on other chlorinated heterocyclic compounds have successfully used docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with crucial amino acid residues in the target's binding pocket. nih.gov For example, docking studies on a pyridazine-based hydrazone against EGFR and HER2 kinases revealed the specific hydrophobic and hydrogen bonding interactions governing its binding. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their potency and selectivity.

Table 2: Illustrative Docking Results for a Generic Kinase Target

This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies.

Ligand Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
This compound Kinase X -9.5 Met793, Leu718, Val726
Reference Inhibitor Kinase X -10.2 Met793, Cys797, Leu844

Beyond the primary (orthosteric) binding site, many proteins possess secondary, or allosteric, sites. Ligands that bind to these sites are known as allosteric modulators and can fine-tune the protein's activity. This is an attractive strategy in drug discovery as it can offer greater selectivity and a more nuanced biological response. nih.gov

Computational methods are key to identifying and characterizing these allosteric binding sites. Docking simulations can explore the entire protein surface to find potential "hot spots" where a molecule like this compound might bind. Pyridazine derivatives have been identified as positive allosteric modulators (PAMs) for receptors such as the muscarinic M1 receptor, highlighting the potential of this chemical scaffold in allosteric modulation. Site-directed mutagenesis studies, often guided by computational models, can then be used to confirm the specific amino acid residues involved in the allosteric interaction.

Integrated Computational Approaches in Ligand Discovery

Modern drug discovery often employs an integrated computational approach, combining multiple in silico techniques to efficiently identify and optimize new drug candidates. This workflow typically begins with virtual screening of large compound libraries against a biological target using molecular docking. Hits from this initial screen are then subjected to more rigorous computational analysis.

DFT calculations can be used to refine the understanding of the electronic properties and conformational energies of the most promising candidates. Subsequently, molecular dynamics (MD) simulations, which simulate the movement of the ligand-protein complex over time, can provide a more dynamic picture of the binding stability and the key interactions involved. nih.gov This integrated strategy, which combines quantum mechanics, molecular docking, and molecular dynamics, allows researchers to build a comprehensive model of a compound's behavior at the molecular level, prioritizing the most promising candidates for chemical synthesis and experimental testing.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule by simulating its atomic motions over time. This methodology allows for the characterization of the different shapes (conformations) a molecule can adopt and the energetic favorability of each. For substituted pyridazine derivatives, understanding the conformational preferences is crucial as it directly influences how the molecule interacts with biological targets.

A typical MD simulation protocol for a compound like this compound would involve the following steps:

System Setup: The 3D structure of the molecule is placed in a simulation box, often solvated with an appropriate solvent (e.g., water) to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This governs the interactions between all atoms.

Simulation Run: The system's trajectory is calculated by integrating Newton's laws of motion over a specified period, typically nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to identify stable conformations, the energetic barriers between them, and the flexibility of different parts of the molecule.

For example, a study on novel pyridazine derivatives utilized the GROMACS package for MD simulations to complement experimental findings. hillsdale.edu Such simulations can provide data on dihedral angle distributions, root-mean-square deviation (RMSD) to track conformational changes, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. In the context of this compound, this would be particularly insightful for understanding the flexibility of the dichlorophenyl group relative to the pyridazine core.

A recent computational study on other pyridazine derivatives designed as multifunctional agents also employed molecular dynamics simulations to assess the dynamic stability of the compounds within protein binding sites. nih.gov This highlights the utility of MD in not just exploring the intrinsic conformational space of a molecule but also its behavior in a biological environment.

Simulation Parameter Typical Value/Condition Purpose
Force Field AMBER, CHARMM, GROMOSTo define the potential energy and forces between atoms.
Solvent Model TIP3P, SPC/ETo mimic an aqueous environment.
Simulation Time 100 ns - 1 µsTo adequately sample conformational space.
Temperature 300 KTo simulate physiological conditions.
Pressure 1 atmTo simulate physiological conditions.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

The development of a QSAR model for a series of compounds including this compound would typically involve:

Data Set Compilation: A dataset of pyridazine derivatives with experimentally determined biological activities (e.g., IC50 values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques.

A study on the vasorelaxant activity of novel pyridazine derivatives developed a statistically significant 2D-QSAR model. nih.gov The model was built using CODESSA-Pro software and was validated to ensure its robustness. nih.gov The statistical parameters from this study highlight what a well-validated QSAR model entails:

Statistical Parameter Value from a Pyridazine QSAR Study Interpretation
N (Number of compounds) 32The size of the dataset used to build the model.
n (Number of descriptors) 6The number of molecular properties included in the final equation.
R² (Coefficient of determination) 0.811782Represents the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit.
R²cvOO (Leave-one-out cross-validation R²) 0.7153A measure of the model's internal predictive ability.
R²cvMO (Leave-many-out cross-validation R²) 0.7209Another measure of internal consistency and robustness.
F (F-statistic) 17.9708Indicates the statistical significance of the model. A higher F-value suggests a more significant model.
s² (Variance of the residuals) 9.65226 x 10⁻⁸A measure of the model's error. A smaller value indicates a better model.

Similarly, QSAR and pharmacophore analyses have been conducted on pyridazinone derivatives to explain their structure-activity relationships as acetylcholinesterase inhibitors. researchgate.net Such studies demonstrate that QSAR models can be powerful tools for estimating the activity of new compounds before their synthesis. researchgate.net The insights gained from the descriptors used in these models can guide the design of more potent analogs of this compound by suggesting which molecular properties are most important for its activity. For instance, if a QSAR model for a related series of compounds indicated that a higher dipole moment in a particular region of the molecule decreases activity, this would be a crucial consideration in the design of new derivatives.

Future Research Trajectories and Identified Knowledge Gaps

Development of Unconventional and Sustainable Synthetic Methodologies

A significant gap in the current knowledge base is the absence of modern, sustainable synthetic routes for 3-Chloro-6-(3,4-dichlorophenyl)pyridazine. The synthesis of its crucial precursor, 3,6-dichloropyridazine (B152260), often relies on traditional methods that employ harsh and environmentally hazardous reagents such as phosphorus oxychloride or phosphorus pentachloride. google.comgoogle.com While effective, these reagents pose significant challenges related to waste disposal and process safety.

Future research must prioritize the development of greener synthetic pathways. The principles of green chemistry, such as the use of alternative solvents, renewable starting materials, and energy-efficient reaction conditions, offer a promising framework for this endeavor. jddhs.com Unconventional methodologies that warrant investigation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, minimizing energy consumption. jddhs.com

Continuous Flow Processing: Flow chemistry offers enhanced safety, scalability, and process control compared to batch reactions, reducing the risks associated with hazardous intermediates. jddhs.com

Catalytic Approaches: Investigating novel catalytic systems, including biocatalysis and heterogeneous catalysis, could lead to more efficient and selective reactions, eliminating the need for stoichiometric amounts of toxic reagents. jddhs.com

Adopting these modern synthetic strategies would not only align with sustainable development goals but also potentially uncover more efficient and cost-effective manufacturing processes for this class of compounds.

Application of Advanced Spectroscopic and Crystallographic Techniques for Structural Confirmation

While the basic chemical structure of this compound is known, a comprehensive structural characterization using advanced analytical techniques is lacking. For analogous compounds, such as 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine and 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine, single-crystal X-ray diffraction has been instrumental. nih.govnih.gov These studies provide invaluable, high-resolution data on molecular geometry, including bond lengths, bond angles, and the conformation of cyclic substructures. nih.govnih.govresearchgate.net

A crucial future direction is to perform a similar single-crystal X-ray analysis on this compound. This would definitively confirm:

The dihedral angle between the pyridazine (B1198779) and dichlorophenyl rings.

The planarity of the aromatic systems.

The nature of any intermolecular interactions, such as halogen bonding or π-stacking, which can influence the compound's physical properties and biological activity.

Furthermore, advanced spectroscopic methods should be employed for unambiguous characterization in solution. This includes a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments and high-resolution mass spectrometry (HRMS) to create a complete and verifiable data package for the compound.

Table 1: Crystallographic Data for Analogous Pyridazine Derivatives This table presents data from related compounds, highlighting the type of detailed structural information that is currently a knowledge gap for this compound.

Parameter3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine nih.govresearchgate.net3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine nih.gov
Molecular Formula C₁₅H₁₄ClF₃N₄C₁₇H₂₀Cl₂N₄O
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Dihedral Angle 18.77 (6)° (between pyridazine and phenyl rings)36.3 (1)° (between pyridazine and benzene (B151609) rings)
Key Feature Piperazine ring adopts a chair conformation. nih.govresearchgate.netPiperazine ring adopts a chair conformation. nih.gov
Interactions Weak intermolecular C—H···N hydrogen bonds. nih.govresearchgate.netWeak C—H···O interactions and short Cl···Cl contacts. nih.gov

Comprehensive Mechanistic Elucidation of Biological Actions at the Molecular Level

Perhaps the most significant knowledge gap is the near-complete absence of data on the biological activity and molecular mechanism of action for this compound. While the broader pyridazine class is known for diverse pharmacological effects, the specific targets of this compound are unknown. researchgate.netnih.gov

A systematic investigation should begin with broad-based phenotypic screening to identify potential therapeutic areas. Following this, a comprehensive research plan to elucidate its molecular mechanism should be implemented. This would involve:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, or computational target prediction to identify binding partners (e.g., enzymes, receptors, ion channels).

In Vitro Assays: Once potential targets are identified, developing robust biochemical and cell-based assays to quantify the compound's potency (e.g., IC₅₀ or EC₅₀) and efficacy.

Selectivity Profiling: Screening against a panel of related targets to determine its selectivity. For example, the pyridazinone derivative MGL-3196 was shown to be 28-fold more selective for the thyroid hormone receptor β (THR-β) over the α subtype, a key factor in its favorable safety profile. nih.gov

Understanding the specific molecular interactions is a prerequisite for any further rational drug development efforts.

Investigation of Advanced Drug Delivery and Formulation Strategies

There is currently no published research on the formulation or drug delivery of this compound. A molecule's therapeutic success is intrinsically linked to its physicochemical properties, such as solubility and stability, and its pharmacokinetic profile, which can often be optimized through advanced formulation strategies.

Future research in this area represents a critical and currently unaddressed need. Key trajectories should include:

Physicochemical Characterization: A thorough assessment of properties like aqueous solubility, pKa, logP, and solid-state stability.

Preformulation Studies: Investigating the compound's compatibility with various excipients.

Development of Enabling Formulations: For compounds with poor solubility, exploring advanced drug delivery systems is essential. This could involve creating amorphous solid dispersions, lipid-based formulations, or nanoparticle suspensions to enhance bioavailability and ensure consistent exposure in preclinical studies.

Translational Research Prospects and Pre-clinical Development Roadmaps

Translational research for this compound is entirely contingent on successfully addressing the knowledge gaps in its biological mechanism (Section 6.3). Without a validated biological target and a demonstrated effect in a disease-relevant model, no clear preclinical development roadmap can be constructed.

Assuming a therapeutic target is identified, a future preclinical roadmap would need to mirror the rigorous evaluation undertaken by other clinical-stage pyridazine derivatives, such as MGL-3196. nih.gov The essential components of this roadmap would be:

Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in relevant animal species.

In Vivo Efficacy Models: Establishing and validating animal models relevant to the identified therapeutic indication to demonstrate proof-of-concept.

Safety and Toxicology: Conducting comprehensive safety pharmacology and toxicology studies under Good Laboratory Practice (GLP) conditions to identify any potential liabilities and establish a safe therapeutic window. The evaluation of MGL-3196, for example, included specific assessments in a rat heart model to rule out off-target cardiac effects. nih.gov

The path from a chemical entity to a clinical candidate is long and requires a methodical, data-driven approach. For this compound, this journey must begin by systematically filling the fundamental gaps in our understanding of its synthesis, structure, and biological function.

Table 2: Summary of Knowledge Gaps and Future Research Directions

SectionIdentified Knowledge GapProposed Future Research Trajectory
6.1 Synthesis Lack of modern, sustainable synthetic methods. Reliance on harsh reagents. google.comgoogle.comDevelop green chemistry approaches (microwave, flow chemistry) to improve safety and sustainability. jddhs.com
6.2 Structure No high-resolution crystallographic or advanced spectroscopic data available.Perform single-crystal X-ray diffraction and advanced NMR/HRMS to confirm 3D structure and intermolecular interactions. nih.govnih.gov
6.3 Mechanism Biological target and mechanism of action are completely unknown.Conduct broad screening followed by target identification, in vitro assays, and selectivity profiling. nih.gov
6.4 Formulation No data on physicochemical properties, formulation, or drug delivery.Characterize solubility and stability; develop enabling formulations to improve bioavailability for in vivo testing.
6.5 Preclinical Path No defined therapeutic indication or preclinical data.Identify a target, then establish PK/PD relationships, in vivo efficacy, and a comprehensive safety/toxicology profile. nih.gov

Q & A

Q. What are the common synthetic routes for 3-Chloro-6-(3,4-dichlorophenyl)pyridazine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves chlorination of pyridazine precursors or coupling reactions with dichlorophenyl moieties. A standard approach includes:

Precursor Preparation : Starting with 6-hydroxypyridazine derivatives or pyridazinone intermediates.

Chlorination : Using POCl₃ under reflux (100°C for 2–4 hours) to introduce chlorine at the 3-position .

Suzuki-Miyaura Coupling : Reacting with 3,4-dichlorophenylboronic acid under palladium catalysis to install the aryl group .

Purification : Column chromatography or recrystallization to isolate the product.

Q. Key Optimization Factors :

  • Temperature : Excessively high temperatures (>110°C) may degrade sensitive intermediates.
  • Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) balances cost and efficiency .
  • Solvent : Toluene or THF enhances coupling yields compared to polar solvents.

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
POCl₃ Chlorination75–85Reflux, 2 hours
Suzuki Coupling60–70Pd(PPh₃)₄, K₂CO₃, 80°C

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: A multi-technique approach is employed:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions.

X-ray Crystallography :

  • ORTEP-III : Determines bond lengths/angles (e.g., C-Cl bond ~1.73 Å) and confirms planarity of the pyridazine ring .
  • SHELX Refinement : Resolves disorder in dichlorophenyl groups .

Mass Spectrometry : HRMS (ESI⁺) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 307.96 for C₁₀H₅Cl₃N₂) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., variable IC₅₀ values in kinase assays) arise from structural analogs or assay conditions. Strategies include:

Density Functional Theory (DFT) :

  • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites influencing target binding .
  • Compare HOMO-LUMO gaps of analogs to correlate electronic properties with activity trends .

Molecular Docking :

  • Use AutoDock Vina to model interactions with JNK1 or PDE4B enzymes. Key residues (e.g., Lys68 in JNK1) may form hydrogen bonds with the pyridazine ring .

Comparative SAR Studies :

  • Test analogs (e.g., methylsulfonyl or trifluoromethyl derivatives) to isolate substituent effects .

Q. Table 2: Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (µM)Key FeatureReference
3-Chloro-6-(3,4-dichlorophenyl)JNK10.45Dichlorophenyl group
3-Chloro-6-(methylsulfonyl)PDE4B1.2Sulfonyl group
3-Chloro-6-(trifluoromethyl)α-Glucosidase12.5Electron-withdrawing

Q. What strategies are effective in optimizing reaction yields for large-scale synthesis?

Methodological Answer: Scale-up challenges include side reactions (e.g., di-chlorination) and purification inefficiencies. Solutions involve:

Flow Chemistry :

  • Continuous flow reactors reduce reaction time (e.g., POCl₃ chlorination in <1 hour) and improve heat management .

Catalyst Recycling :

  • Immobilized Pd catalysts (e.g., Pd@SiO₂) enable reuse over 5 cycles without significant loss .

Crystallization Optimization :

  • Use mixed solvents (e.g., ethanol/water) to enhance crystal purity (>99% by HPLC) .

Q. Critical Parameters :

  • Stoichiometry : Excess POCl₃ (1.5 equiv) minimizes unreacted intermediates.
  • Inert Atmosphere : N₂ or Ar prevents oxidation of palladium catalysts.

Q. How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?

Methodological Answer: Systematic modifications alter solubility, stability, and bioactivity:

Electron-Withdrawing Groups (EWGs) :

  • Trifluoromethyl or sulfonyl groups increase metabolic stability (t₁/₂ from 2.1 to 6.8 hours in hepatocytes) but reduce solubility .

Hydrogen Bond Donors :

  • Adding -NH₂ at position 4 improves water solubility (log P from 3.1 to 2.4) but may reduce membrane permeability .

Halogen Substitution :

  • 3,4-Dichlorophenyl enhances lipophilicity (clog P = 3.5) and kinase inhibition potency .

Q. Table 3: Substituent Effects on Key Properties

Substituentlog PSolubility (mg/mL)Metabolic Stability (t₁/₂, h)
3,4-Dichlorophenyl3.50.122.1
Methylsulfonyl2.80.086.8
Piperazinyl1.91.454.3

Q. What advanced techniques are used to study its interaction with biological targets?

Methodological Answer:

Surface Plasmon Resonance (SPR) :

  • Quantifies binding kinetics (e.g., K_D = 120 nM for JNK1) in real-time .

Cryo-EM :

  • Resolves binding conformations in protein-ligand complexes at near-atomic resolution .

Isothermal Titration Calorimetry (ITC) :

  • Measures thermodynamic parameters (ΔH = -8.2 kcal/mol for PDE4B binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.